molecular formula C16H14O2 B1268520 1,2-Bis(4-methoxyphenyl)ethyne CAS No. 2132-62-9

1,2-Bis(4-methoxyphenyl)ethyne

Cat. No.: B1268520
CAS No.: 2132-62-9
M. Wt: 238.28 g/mol
InChI Key: YKUOFMNGWLZXHA-UHFFFAOYSA-N
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Description

1,2-Bis(4-methoxyphenyl)ethyne: is an organic compound with the molecular formula C16H14O2 . It is also known by other names such as 1,1’-(1,2-ethynediyl)bis(4-methoxybenzene) and p,p’-dimethoxydiphenylacetylene . This compound is characterized by the presence of two methoxyphenyl groups connected by an ethyne (acetylene) linkage. It is a symmetrical molecule and is often used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Bis(4-methoxyphenyl)ethyne can be synthesized through several methods. One common method involves the coupling of 4-methoxyphenylacetylene with 4-methoxyphenylacetylene using a palladium-catalyzed cross-coupling reaction. The reaction typically requires a palladium catalyst, such as palladium(II) acetate , and a base, such as triethylamine , in a solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods:

In industrial settings, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

1,2-Bis(4-methoxyphenyl)ethyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding diketones.

    Reduction: Reduction reactions can be carried out using reducing agents like or to yield the corresponding alkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed:

Comparison with Similar Compounds

  • 1,2-Bis(4-methoxyphenyl)acetylene
  • 1,2-Bis(p-anisyl)acetylene
  • 4,4’-Dimethoxytolan
  • p-Methoxydiphenyl-acetylene

Comparison:

1,2-Bis(4-methoxyphenyl)ethyne is unique due to its symmetrical structure and the presence of methoxy groups, which enhance its solubility and reactivity compared to similar compounds. Its ethyne linkage also imparts rigidity and planarity to the molecule, making it suitable for applications in materials science and organic electronics.

Properties

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUOFMNGWLZXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347017
Record name 1,2-Bis(4-methoxyphenyl)ethyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2132-62-9
Record name 1,2-Bis(4-methoxyphenyl)ethyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of 4-methoxy-phenyl-acetylene (10 g, 0.075 mol) and 4-iodo-anisole (17.65 g, 1.0 eq.) in diethylamine (150 mL) was added Pd(PPh3)2Cl2 (2.65 g, 0.05 eq.) and the reaction mixture was stirred for 30 min at 0° C. To the reaction mixture was then added Cul (1.43 g, 0.1 eq.) and the mixture was stirred at 6 h at 0˜25° C. The reaction mixture was then concentrated and partitioned between ethyl acetate/H2O (200/600 mL). The organic layer was separated, dried and purified on SiO2 (1˜5% ethyl acetate/hexane) to yield 1,2-di(4-methoxy-phenyl)-acetylene.
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10 g
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17.65 g
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150 mL
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2.65 g
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Synthesis routes and methods II

Procedure details

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[Cu]I
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Cl[Pd]Cl
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Synthesis routes and methods III

Procedure details

To a mixture of 4-ethynylanisole (700 mg, 5.30 mmol), 4-iodoanisole (1.30 g, 5.55 mmol), (PPh3)2PdCl2 (74.4 mg, 0.106 mmol), and CuI (10.1 mg, 0.053 mmol) in THF (7 ml), diisopropyl amine (1.13 g, 11.1 mmol) was added dropwise under ice cooling under argon atmosphere. After stirring at room temperature for 1 h, water was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with water then saturated brine, dried over sodium sulfate and concentrated. The residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=15/1) to give bis(4-methoxyphenyl)ethyne (95%).
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700 mg
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1.3 g
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1.13 g
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7 mL
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74.4 mg
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CuI
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10.1 mg
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,2-Bis(4-methoxyphenyl)ethyne contribute to the formation of borirenes, and what are the implications of the resulting borirene structure?

A1: this compound acts as a diyne reactant in the photolysis of aminoborylene complexes. This reaction leads to the formation of a specific borirene compound, [(RC=CR)(μ-BN(SiMe3)2)], where R represents a C6H4-4-OMe group []. The resulting borirene features a three-membered ring containing a boron atom doubly bonded to a carbon atom within the this compound framework.

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